molecular formula C22H24FN3O3 B3468666 1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE

1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE

Cat. No.: B3468666
M. Wt: 397.4 g/mol
InChI Key: SFQOUYXJVOBFCJ-UHFFFAOYSA-N
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Description

1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spiro structure

Preparation Methods

The synthesis of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves multiple steps, starting with the preparation of the core spiro structure. The synthetic route typically includes:

    Formation of the spiroindoline core: This is achieved through a cyclization reaction involving indole derivatives.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds under specific reaction conditions to ensure the correct positioning of the fluorine atom.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring precise control of temperature and pH to achieve the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with nucleic acid-binding proteins and signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE can be compared with other similar compounds, such as:

The uniqueness of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’-DIHYDROSPIRO[1,3-DIOXANE-2,3’-INDOL]-2’-ONE lies in its spiroindoline core, which imparts specific chemical properties and potential biological activities that are not observed in the other compounds.

Properties

IUPAC Name

1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c23-18-7-2-4-9-20(18)25-12-10-24(11-13-25)16-26-19-8-3-1-6-17(19)22(21(26)27)28-14-5-15-29-22/h1-4,6-9H,5,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQOUYXJVOBFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE
Reactant of Route 3
Reactant of Route 3
1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE
Reactant of Route 4
Reactant of Route 4
1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE
Reactant of Route 5
1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE
Reactant of Route 6
1'-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1',2'-DIHYDROSPIRO[1,3-DIOXANE-2,3'-INDOL]-2'-ONE

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